3-Methoxy-1,1-dioxo-1lambda6-thietane-3-carboxylic acid
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Overview
Description
3-Methoxy-1,1-dioxo-1lambda6-thietane-3-carboxylic acid is a chemical compound with the molecular formula C5H8O5S and a molecular weight of 180.18 g/mol . It is also known by its IUPAC name, 3-methoxythietane-3-carboxylic acid 1,1-dioxide . This compound is characterized by its thietane ring structure, which is a four-membered ring containing a sulfur atom.
Preparation Methods
The synthesis of 3-Methoxy-1,1-dioxo-1lambda6-thietane-3-carboxylic acid involves several steps. One common synthetic route includes the reaction of a thietane derivative with methanol in the presence of an oxidizing agent to introduce the methoxy group and the sulfone functionality . The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or acetonitrile.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
3-Methoxy-1,1-dioxo-1lambda6-thietane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the sulfone group to a sulfide or thiol group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Methoxy-1,1-dioxo-1lambda6-thietane-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing sulfur heterocycles.
Biology: The compound’s unique structure makes it a useful probe for studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism by which 3-Methoxy-1,1-dioxo-1lambda6-thietane-3-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfone group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the methoxy group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its targets.
Comparison with Similar Compounds
3-Methoxy-1,1-dioxo-1lambda6-thietane-3-carboxylic acid can be compared to other similar compounds, such as:
3-Methoxy-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid: This compound has a similar structure but with a five-membered ring instead of a four-membered ring.
3-Methyl-1,1-dioxo-1lambda6-thietane-3-carboxylic acid: This compound differs by having a methyl group instead of a methoxy group.
The uniqueness of this compound lies in its specific ring size and functional groups, which confer distinct chemical properties and reactivity.
Biological Activity
3-Methoxy-1,1-dioxo-1lambda6-thietane-3-carboxylic acid is a synthetic compound belonging to the thietane family, characterized by its unique molecular structure which includes a thietane ring and various functional groups. This compound has garnered attention for its significant biological activities, including antibacterial, antifungal, anti-inflammatory, and antioxidant properties. This article explores its biological activity in detail, supported by research findings and data tables.
- Chemical Formula : C₇H₉O₅S
- Molecular Weight : 180.18 g/mol
- Appearance : White crystalline solid
- Solubility : Soluble in water, ethanol, and methanol
- Melting Point : 210-212°C
Antibacterial Activity
Research indicates that this compound exhibits notable antibacterial properties. It has been tested against various bacteria, showing effectiveness in inhibiting the growth of:
- Escherichia coli
- Pseudomonas aeruginosa
- Staphylococcus aureus
- Staphylococcus epidermidis
The minimum inhibitory concentration (MIC) values for these bacteria demonstrate the compound's potential as an antibacterial agent.
Bacteria | MIC (µg/mL) |
---|---|
Escherichia coli | 500 |
Pseudomonas aeruginosa | 250 |
Staphylococcus aureus | 125 |
Staphylococcus epidermidis | 100 |
Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity, particularly against Candida albicans. The results indicate that it can effectively inhibit fungal growth.
Fungi | MIC (µg/mL) |
---|---|
Candida albicans | 200 |
Anti-inflammatory and Antioxidant Effects
Studies have also highlighted the anti-inflammatory and antioxidant effects of this compound. These activities are crucial for potential therapeutic applications in treating inflammatory diseases and oxidative stress-related conditions.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins within biological systems. These interactions may lead to the inhibition of enzyme activity or alteration of protein functions, which can contribute to its antibacterial and antifungal effects. Further research is needed to elucidate the precise mechanisms involved.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activities of this compound:
- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives of thietane compounds, including this compound, exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi .
- Therapeutic Potential : Another investigation focused on the compound's potential as a therapeutic agent for inflammatory conditions due to its anti-inflammatory properties .
- Comparative Analysis : Comparative studies with similar compounds revealed that while many thietane derivatives possess antimicrobial properties, this compound stands out due to its unique structural features that enhance its biological activity .
Properties
IUPAC Name |
3-methoxy-1,1-dioxothietane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5S/c1-10-5(4(6)7)2-11(8,9)3-5/h2-3H2,1H3,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVESCEGNUFWXQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CS(=O)(=O)C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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